5,7-Dimethyl-triazolo[1,5-a]pyrimidine: A Technical Guide for Advanced Research
5,7-Dimethyl-triazolo[1,5-a]pyrimidine: A Technical Guide for Advanced Research
5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine: A Technical Guide for Advanced Research
This document provides an in-depth technical examination of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine (CAS No. 7681-99-4), a heterocyclic compound of significant interest in medicinal chemistry and drug development. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, characterization, biological significance, and application, moving beyond a simple recitation of facts to an integrated discussion of the science.
Introduction: The Strategic Importance of the Triazolopyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a cornerstone scaffold in modern medicinal chemistry. Its structure is isoelectronic with naturally occurring purines, positioning it as a compelling "purine isostere."[4] This mimicry allows molecules based on this scaffold to interact with biological targets that normally bind purine-based ligands, such as kinases, polymerases, and other ATP-dependent enzymes. However, its utility is not merely as a purine surrogate. The unique electronic distribution and hydrogen bonding capabilities of the triazolopyrimidine core have enabled its development in diverse therapeutic areas, from oncology to infectious diseases.[4][5]
Within this important class, 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine (hereafter abbreviated as DMTP) serves as a foundational building block. Its straightforward synthesis and modifiable core make it an ideal starting point for the generation of compound libraries and the exploration of structure-activity relationships (SAR). This guide will illuminate the core principles and practical methodologies associated with DMTP, providing the technical foundation necessary for its effective use in a research setting.
Physicochemical and Structural Characteristics
A thorough understanding of a molecule's physical properties is a prerequisite for its application in any experimental system. These properties govern solubility, reactivity, and potential for formulation. The key characteristics of DMTP are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7681-99-4 | [6] |
| Molecular Formula | C₇H₈N₄ | [7] |
| Molecular Weight | 148.17 g/mol | [6][7] |
| IUPAC Name | 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine | [7] |
| Appearance | Solid | [6] |
| Melting Point | 136-139 °C | [6] |
| logP | 0.295 | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
| Polar Surface Area | 31.77 Ų | [8] |
| SMILES | Cc1cc(C)n2c(ncn2)n1 | [6] |
| InChIKey | WXVQCFALDUVKSC-UHFFFAOYSA-N | [7] |
Synthesis and Structural Verification
The construction of the DMTP core is most reliably achieved via the well-established condensation reaction between an aminotriazole and a 1,3-dicarbonyl compound. This approach is not only efficient but also provides a high degree of regiochemical control, which is critical for ensuring the correct [1,5-a] isomeric fusion.
Core Synthesis: The Pellizzari Reaction Analogue
The primary synthetic route involves the acid-catalyzed cyclocondensation of 3-amino-1,2,4-triazole with acetylacetone (2,4-pentanedione). The causality of this reaction pathway is rooted in the nucleophilicity of the amino group on the triazole ring and the electrophilic nature of the carbonyl carbons in acetylacetone.
Caption: Synthetic workflow for DMTP via acid-catalyzed cyclocondensation.
A detailed, self-validating experimental protocol for this synthesis is provided in Section 6 of this guide.
Structural Characterization and Isomer Control
Confirmation of the final structure is paramount. While methods like Mass Spectrometry (MS) and elemental analysis confirm the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structural elucidation and, crucially, for differentiating between the desired [1,5-a] isomer and the potential [4,3-a] regioisomer.
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¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. Key signals include two singlets for the non-equivalent methyl groups at the C5 and C7 positions (expected around δ 2.6-2.8 ppm) and a singlet for the C6 proton on the pyrimidine ring (expected around δ 7.0-7.2 ppm). A singlet for the C2 proton on the triazole ring will appear further downfield (expected around δ 8.4-8.6 ppm).
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¹³C NMR: The carbon spectrum will confirm the presence of seven distinct carbon environments, including the two methyl carbons and the five aromatic carbons of the heterocyclic core.
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¹⁵N NMR and HMBC: For absolute confirmation of the [1,5-a] regiochemistry, ¹⁵N NMR is the authoritative technique. The nitrogen chemical shifts are highly sensitive to the electronic environment. An ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment provides unequivocal proof of connectivity, distinguishing between the bridged nitrogen of the [1,5-a] system and the alternative arrangement in the [4,3-a] isomer.[5] This step is a critical component of a self-validating protocol, ensuring the identity of the scaffold before its use in further applications.
Biological Activity and Mechanistic Insights
While DMTP itself has limited reported intrinsic biological activity, its true value emerges from its role as a versatile ligand and a foundational scaffold for more complex molecules.
DMTP as a Ligand in Bioactive Metal Complexes
The nitrogen atoms within the DMTP scaffold are excellent metal chelators. This property has been expertly exploited to create novel metallodrugs with potent biological effects. Research has demonstrated that silver (I) complexes of DMTP, in particular, exhibit extraordinary antiparasitic activity.
A study on dinuclear silver complexes containing DMTP as a ligand reported extremely high efficacy against protozoan parasites responsible for leishmaniasis and Chagas disease.[9] This highlights a key mechanistic principle: the coordination of DMTP to a metal center can dramatically enhance bioavailability and/or create a novel chemical entity with a distinct mechanism of action compared to the ligand or metal alone.
| Compound | Target Organism | IC₅₀ (µM) | Reference |
| [Ag₂(dmtp)₃]₂₆(H₂O)₂ | Leishmania spp., Trypanosoma cruzi | < 1.0 | [9] |
| [Ag₂(dmtp)₂(ClO₄)₂]₂ | Leishmania spp., Trypanosoma cruzi | < 1.0 | [9] |
The DMTP Scaffold in Drug Discovery
The DMTP core serves as an excellent starting point for derivatization to target a wide array of biological systems. Its derivatives have shown a remarkable breadth of activities.
Caption: DMTP as a versatile scaffold for diverse biological applications.
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Anticancer Agents: As purine isosteres, DMTP derivatives are logical candidates for kinase inhibitors. Functionalization, often at the 2-position, has led to potent inhibitors of various kinases involved in cell signaling pathways.[10]
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Agrochemicals: Derivatives of DMTP have been synthesized and screened for their herbicidal and fungicidal properties, indicating their utility beyond pharmaceuticals.[2]
-
Antiviral Compounds: The scaffold has been incorporated into molecules designed to inhibit viral polymerases, such as that of the influenza virus.
The underlying principle is that the DMTP core provides a rigid, well-defined orientation for appended functional groups, allowing them to make precise interactions with the binding sites of biological targets.
Applications in Research and Development
DMTP is not an end product but a critical starting material. Its primary application is as a molecular scaffold in both academic and industrial research.
-
Fragment-Based Drug Discovery (FBDD): The small, rigid structure of DMTP makes it an ideal fragment for screening against protein targets. Hits can then be elaborated into more potent leads.
-
Combinatorial Chemistry: DMTP is a foundational reagent for building combinatorial libraries. The core can be readily functionalized, allowing for the rapid generation of thousands of related compounds for high-throughput screening.
-
Coordination Chemistry: As demonstrated, DMTP is a valuable ligand for creating novel metallodrugs with unique therapeutic properties, particularly in the realm of antimicrobial and antiparasitic agents.[9]
Detailed Experimental Protocols
The following protocols are presented as a robust starting point. As a Senior Application Scientist, I stress that optimization may be required based on lab-specific conditions and reagent purity. Each protocol is designed to be self-validating.
Protocol 6.1: Synthesis of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine (DMTP)
-
Objective: To synthesize DMTP via acid-catalyzed cyclocondensation.
-
Materials:
-
3-amino-1,2,4-triazole (1.0 eq)
-
Acetylacetone (1.05 eq)
-
Glacial Acetic Acid (solvent)
-
Ethanol (for recrystallization)
-
Deionized Water
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-1,2,4-triazole (1.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask (approx. 5-10 mL per gram of aminotriazole). Stir until the solid is fully dissolved or a uniform suspension is formed.
-
Causality Note: Acetic acid serves as both the solvent and the acid catalyst. The acidic environment protonates a carbonyl oxygen of acetylacetone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminotriazole.
-
-
Reagent Addition: Slowly add acetylacetone (1.05 eq) to the stirring solution. A slight excess ensures the complete consumption of the limiting aminotriazole.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing cold deionized water (approx. 10x the volume of acetic acid used). A precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
-
Validation:
-
Confirm the melting point (expected: 136-139 °C).
-
Obtain MS data to confirm the molecular weight (m/z = 149.1 for [M+H]⁺).
-
Perform ¹H and ¹³C NMR, and if necessary, ¹H-¹⁵N HMBC, to confirm the structure and regiochemistry as described in Section 3.2.
-
Conclusion
5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine is more than a simple chemical compound; it is a strategic tool for the modern medicinal chemist. Its identity as a purine isostere, its utility as a versatile and readily synthesized scaffold, and its proven application as a powerful ligand in bioactive metal complexes underscore its importance. By understanding the fundamental principles of its synthesis, characterization, and mechanistic potential as outlined in this guide, researchers can confidently and effectively leverage DMTP to advance their discovery programs in human health and beyond.
References
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Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. Available at: [Link]
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Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. PubMed. Available at: [Link]
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First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link]
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